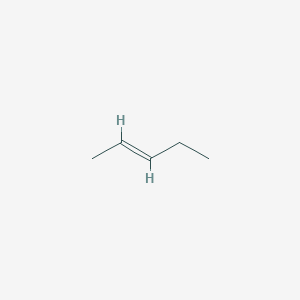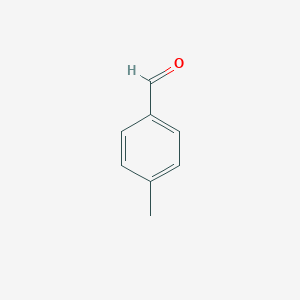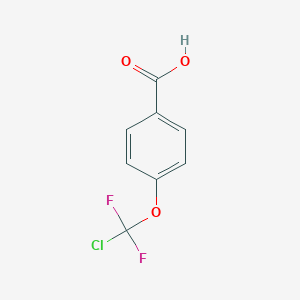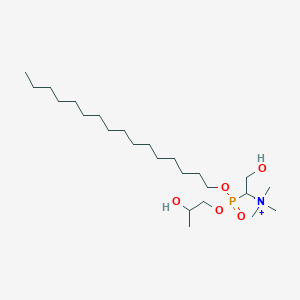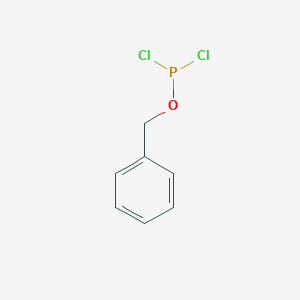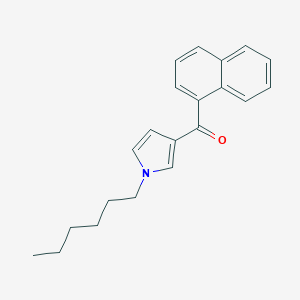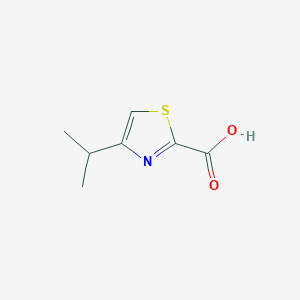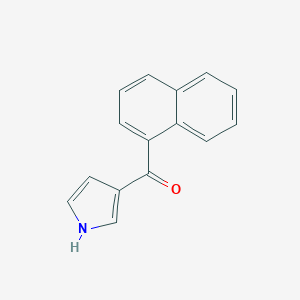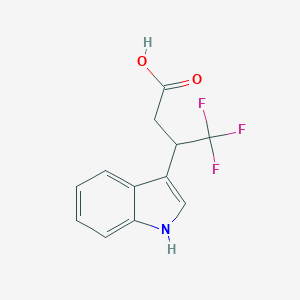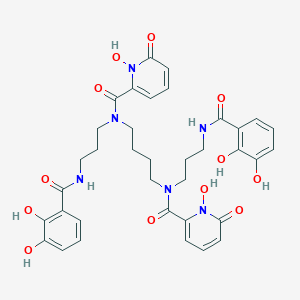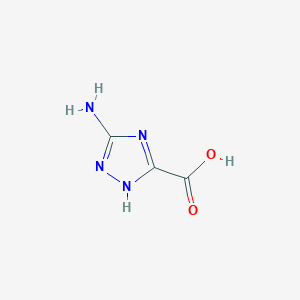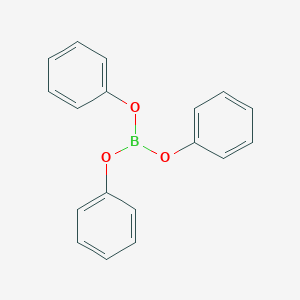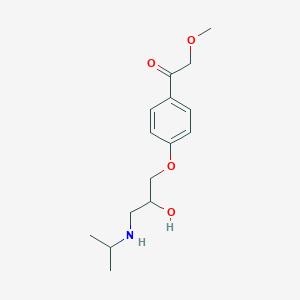
1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)-2-methoxyethanone
Vue d'ensemble
Description
“1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)-2-methoxyethanone” is a chemical compound with the molecular formula C14H21NO3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an efficient chiral synthesis of a related compound was detected by 1H NMR, 13C NMR, and MS, and the enantiomeric excess was determined by chiral HPLC analysis . Another synthesis involved a Friedel-Crafts reaction with acetyl chloride in the presence of a Lewis acid .Applications De Recherche Scientifique
Metabolic Studies and Asymmetric Synthesis
- The compound's role in metabolic studies is significant, particularly in the context of beta-adrenergic antagonists. Asymmetric synthesis of related compounds has been explored to understand the stereochemistry of metabolic products. This helps in studying polymorphically controlled metabolic processes, as shown in the work by Shetty and Nelson (1988) on metoprolol, a related compound Shetty & Nelson, 1988.
Synthesis of Derivatives and Analogues
- Research into the synthesis of propanolamine side chain deuterated analogs of beta-blockers has been carried out. This includes work on compounds like propranolol and its derivatives, as investigated by Walker and Nelson (1978) Walker & Nelson, 1978.
Enantioselective Synthesis for β-Blockers
- Enantioselective synthesis of building blocks for β-blockers like atenolol, where the compound plays a crucial role, has been a focus area. Research by Lund, Bøckmann, and Jacobsen (2016) demonstrates this approach Lund, Bøckmann, & Jacobsen, 2016.
Applications in Beta-Adrenergic Receptor Blockage
- The compound has been studied in the context of short-acting beta-adrenergic receptor blocking agents, such as in the research by Erhardt et al. (1982), focusing on cardioselective compounds with short action durations Erhardt et al., 1982.
Degradation Product Analysis
- It's also used in studying the degradation products of related drugs, as seen in the research on acebutolol by Rakibe et al. (2018), where they identified and characterized degradation products using LC and LC–MS/MS Rakibe et al., 2018.
Chemical Synthesis and Characterization
- Other studies involve chemical synthesis and characterization of related compounds, such as in the work on aromatic hydroxylation of beta-adrenergic antagonists by Nelson and Burke (1979) Nelson & Burke, 1979.
Safety And Hazards
Specific safety and hazard information for this compound is not available in the retrieved sources. Sigma-Aldrich provides this product to early discovery researchers and does not collect analytical data for this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity .
Propriétés
IUPAC Name |
1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]-2-methoxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-11(2)16-8-13(17)9-20-14-6-4-12(5-7-14)15(18)10-19-3/h4-7,11,13,16-17H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGMBGZUOIIVSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)C(=O)COC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)-2-methoxyethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



